Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-
Description
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- (CAS 28924-21-2), also known as 3',5'-dibenzyloxyacetophenone, is a substituted acetophenone derivative with the molecular formula C₂₂H₂₀O₃ and a molecular weight of 332.399 g/mol . Its structure features two benzyloxy groups at the 3- and 5-positions of the phenyl ring attached to an acetyl moiety. This compound is notable for its applications in pharmaceutical synthesis, particularly as an intermediate in the production of β₂-adrenergic agonists like terbutaline . Its physicochemical properties, including a logP value of 4.76, suggest moderate lipophilicity, making it suitable for drug design .
Properties
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)20-12-21(24-15-18-8-4-2-5-9-18)14-22(13-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJXGMJOTRYLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067424 | |
| Record name | Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28924-21-2 | |
| Record name | 1-[3,5-Bis(phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28924-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(benzyloxy)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028924212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(benzyloxy)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3,5-Bis(benzyloxy)acetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8HQL6DG8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Mode of Action
It is known that the compound has been used in the synthesis of enantiomerically pure b-ring modified analogs of (−)-epicatechin gallate.
Biological Activity
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and inflammation. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- has the following chemical structure:
- IUPAC Name : 1-[3,5-bis(phenylmethoxy)phenyl]ethanone
- Molecular Formula : C19H18O3
- CAS Number : Not specifically listed in the provided sources.
Biological Activity Overview
The compound exhibits various biological activities, primarily related to its anticancer and anti-inflammatory properties. Several studies have evaluated its effects on different cancer cell lines and inflammatory models.
Anticancer Activity
-
Mechanism of Action :
- The compound has shown significant cytotoxicity against several cancer cell lines. For example, it has been reported to downregulate key proteins involved in cell cycle regulation such as CDK1 and CDK2 in pancreatic ductal adenocarcinoma cells .
- In osteosarcoma cells (MG63 and U2-OS), it was found to decrease the activity of Focal Adhesion Kinase (FAK), which is crucial for cancer cell migration and invasion .
-
Case Studies :
- In a study involving MDA-MB-231 breast cancer cells, treatment with the compound increased caspase-3 activity, indicating an induction of apoptosis .
- Another study highlighted its effectiveness against various solid tumors, with IC50 values indicating potent antiproliferative effects across multiple lines .
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through various models:
- Inhibition of Cytokine Production :
- Cell Degranulation Studies :
Table 1: Anticancer Activity Summary
Table 2: Anti-inflammatory Effects
Scientific Research Applications
Analytical Chemistry Applications
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- is primarily utilized in analytical chemistry for its separation and purification capabilities.
High-Performance Liquid Chromatography (HPLC)
A notable application involves the use of reverse-phase HPLC for analyzing this compound. The method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This technique allows for the efficient isolation of impurities and is scalable for preparative separations. The Newcrom R1 HPLC column has been specifically mentioned for its low silanol activity, making it suitable for such applications .
Synthesis and Intermediate Applications
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- serves as an important intermediate in organic synthesis.
Synthesis of Complex Molecules
The compound is utilized in the synthesis of various complex molecules due to its unique structural features that facilitate multiple chemical transformations. For instance, it can be involved in reactions leading to the formation of oxiranes or other derivatives through oxidation or reduction processes.
Biological and Medicinal Chemistry Applications
The biological activity of Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- has garnered attention in medicinal chemistry.
Potential Therapeutic Agents
Research indicates that this compound may interact with biological targets, leading to the development of new therapeutic agents. Its structure allows for exploration into various biochemical pathways, which is crucial for drug discovery and development .
Industrial Applications
In industrial settings, Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- is used in the production of advanced materials and chemical products.
Material Science
The compound's reactivity makes it suitable for various industrial processes where it can be incorporated into polymer formulations or other material applications that require specific chemical properties .
Case Study 1: Pharmacokinetics Study
A study focused on the pharmacokinetics of Ethanone derivatives demonstrated that variations in substituent groups significantly affect absorption and metabolism rates. The findings suggest that modifying the phenylmethoxy groups can enhance bioavailability .
Case Study 2: Material Development
In another research project, Ethanone was utilized to synthesize new polymer composites that exhibited improved thermal stability and mechanical strength compared to traditional materials. This application underscores its potential in material science innovation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Modifications: Halogenation and Hydroxylation
1-[3,5-Bis(benzyloxy)phenyl]-2-bromoethanone (CAS 29803-86-9) Molecular Formula: C₂₂H₁₉BrO₃ Molecular Weight: 411.295 g/mol Key Difference: Bromine substitution at the ethanone carbon increases molecular weight by ~79 g/mol compared to the parent compound. This modification enhances electrophilicity, making it reactive in nucleophilic substitution reactions. The brominated derivative serves as a precursor in synthesizing terbutaline derivatives .
The altered substitution pattern (2,4,6 vs. 3,5) may influence steric hindrance and binding affinity in biological systems .
Positional Isomerism
Ethanone, 1-[2,5-bis(phenylmethoxy)phenyl]- (CAS 21766-81-4) Molecular Formula: C₂₂H₂₀O₃ Molecular Weight: 332.399 g/mol Key Difference: The benzyloxy groups are at the 2- and 5-positions instead of 3,5.
Functional Group Variations
3',5'-Diacetoxyacetophenone (CAS 35086-59-0) Molecular Formula: C₁₃H₁₂O₆ Molecular Weight: 264.23 g/mol Key Difference: Replacement of benzyloxy groups with acetyloxy reduces steric bulk and increases hydrolytic lability. This derivative is more reactive under acidic or enzymatic conditions, useful in prodrug design .
1-[3,5-Bis(trifluoromethyl)phenyl]ethanone Molecular Formula: C₁₀H₇F₆O Molecular Weight: 272.16 g/mol Key Difference: Trifluoromethyl groups are strong electron-withdrawing substituents, significantly lowering electron density on the phenyl ring. This enhances metabolic stability and is exploited in asymmetric synthesis of chiral alcohols .
Complex Derivatives in Drug Design
1-[[3,5-Bis(phenylmethoxy)phenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinoline Key Feature: Incorporates the 3,5-bis(phenylmethoxy)phenyl group into an isoquinoline scaffold. Pharmacological Relevance: Demonstrates high binding affinity to matrix metalloproteinases (MMPs), with RMSF values indicating stable interactions (e.g., 3.873 Å at residue TYR55 of MMP2). This highlights the structural motif's role in inhibiting cancer metastasis .
Data Table: Comparative Analysis of Key Compounds
Preparation Methods
Step 1: Esterification
3,5-Dihydroxybenzoic acid is converted to its methyl ester using methanol and sulfuric acid. This protects the carboxylic acid group during subsequent reactions.
Step 2: Benzylation
The hydroxyl groups are benzylated using benzyl bromide and K₂CO₃ in DMF, yielding methyl 3,5-bis(benzyloxy)benzoate.
Step 3: Hydrolysis
The methyl ester is hydrolyzed to 3,5-bis(benzyloxy)benzoic acid using aqueous sodium hydroxide.
Step 4: Nucleophilic Substitution
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with dimethylcadmium to introduce the acetyl group.
Step 5: Hydrolytic Decarboxylation
A side reaction removes residual carboxyl groups, ensuring product uniformity.
Critical Parameters:
-
Chlorination Efficiency: Excess SOCl₂ ensures complete conversion to the acyl chloride.
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Acetylation: Dimethylcadmium provides methyl groups selectively, though alternatives like Grignard reagents may reduce costs.
Overall Yield:
The patent reports a cumulative yield of 47% over the final two steps, with the process amenable to scale-up.
Friedel-Crafts Acylation of 1,3-Dibenzyloxybenzene
This method employs electrophilic aromatic substitution to introduce the acetyl group onto a pre-benzylated aromatic ring.
Comparative Analysis of Synthetic Methods
Q & A
Q. What are the common synthetic routes for preparing Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-, and how can reaction intermediates be optimized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. For example, bromination of the ethanone intermediate (e.g., 1-[3,5-bis(phenylmethoxy)phenyl]-2-bromoethanone) is a critical step in synthesizing β-agonists like Terbutaline . Optimization involves controlling reaction temperature (0–5°C for bromination) and using anhydrous solvents (e.g., DCM) to minimize side reactions. Intermediate purity can be enhanced via column chromatography (silica gel, hexane/EtOAc gradient) and verified by TLC monitoring.
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- NMR : Use H and C NMR in deuterated chloroform (CDCl) to identify aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). For example, trifluoromethyl analogs show distinct F NMR shifts .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., CHO requires [M+H] = 356.1412).
- IR : Look for carbonyl (C=O) stretches near 1700 cm and aryl ether (C-O-C) bands at 1250 cm.
Q. What databases or resources provide reliable physicochemical data for this compound?
- Methodological Answer : Prioritize peer-reviewed journals and crystallographic databases (e.g., Cambridge Structural Database) over commercial platforms. For CAS number validation, cross-reference the EPA Chemical Data Reporting (CDR) database . Avoid unverified sources like chem960.com .
Advanced Research Questions
Q. How can computational methods predict the biological activity of Ethanone derivatives, and what enzymes are relevant targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like DNA gyrase (PDB: 3U2D) or dihydrofolate reductase (PDB: 2W9S). Focus on hydrogen bonding with catalytic residues (e.g., Asp/Glu) and hydrophobic interactions with trifluoromethyl groups .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (Lipinski’s Rule of Five) and toxicity (e.g., Ames test predictions).
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Methodological Answer : Challenges include handling twinned crystals or high thermal motion in methoxy groups. SHELXL refines anisotropic displacement parameters and applies TWIN/BASF commands for twinned data . Validate refinement with R-factor convergence (<5% for high-resolution data) and check for overfitting using the Hamilton R-factor ratio test.
Q. How do substituents (e.g., benzyloxy vs. trifluoromethyl) influence the compound’s reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Electron-Withdrawing Groups (CF) : Increase electrophilicity of the carbonyl carbon, accelerating substitution. Monitor via C NMR (carbonyl δ ~200 ppm shifts upfield with electron-donating groups).
- Benzyloxy Groups : Steric hindrance may slow reactions. Use bulky nucleophiles (e.g., tert-butylamine) in DMF at 80°C to improve yields .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported CAS numbers or spectral data for this compound?
- Methodological Answer : Cross-validate using primary literature and authoritative databases (e.g., NIH PubChem, Reaxys). For example, EPA’s Systematic Name "Ethanone, 1-[4-(1-Methylethenyl) Phenyl]-" (CAS 5359-04-6) may conflict with similar structures; confirm via H NMR comparison .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
